molecular formula C19H16N2O5S2 B2719468 N-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methoxybenzamide CAS No. 463979-03-5

N-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methoxybenzamide

Cat. No. B2719468
CAS RN: 463979-03-5
M. Wt: 416.47
InChI Key: PEGRKCLDEOILOG-MHWRWJLKSA-N
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Description

The compound contains several functional groups including a thiazolidine ring, a methoxy group, a benzamide group, and a hydroxy group. These functional groups suggest that the compound could have interesting chemical properties and potential biological activity .


Molecular Structure Analysis

The molecular structure of the compound can be predicted based on its formula. It contains a thiazolidine ring, which is a five-membered ring containing a sulfur atom and a nitrogen atom. The benzamide group is a common functional group in organic chemistry, consisting of a benzene ring attached to an amide group .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the functional groups present in its structure. For example, the amide group could participate in condensation reactions, and the methoxy group could be involved in ether cleavage reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by the functional groups present in its structure. For example, the presence of the polar amide group and the hydroxy group could increase the compound’s solubility in polar solvents .

Scientific Research Applications

Antimicrobial and Antifungal Applications

Compounds structurally related to N-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methoxybenzamide have been synthesized and evaluated for their antimicrobial properties. These compounds showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa. Furthermore, they exhibited inhibitory action against fungal strains such as Candida albicans, Aspergillus niger, and Aspergillus clavatus, suggesting potential therapeutic applications for treating microbial diseases, especially bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).

Photosensitizer for Photodynamic Therapy

The compound's derivatives have also been explored for their photophysical and photochemical properties, making them useful as photosensitizers in photodynamic therapy (PDT). One such derivative exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These characteristics are crucial for Type II photodynamic mechanisms, highlighting its potential as a Type II photosensitizer in cancer treatment through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Anticonvulsant and Sedative-Hypnotic Effects

Research into 4-thiazolidinone derivatives, including molecules with structural similarities to N-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methoxybenzamide, has shown significant anticonvulsant activity. Some compounds demonstrated considerable efficacy in electroshock and pentylenetetrazole-induced lethal convulsion tests. One compound, in particular, exhibited sedative-hypnotic activity without impairing learning and memory, indicating the involvement of benzodiazepine receptors in its pharmacological effects (Faizi et al., 2017).

Future Directions

The potential biological activity of this compound could make it a subject of interest for future research. Studies could be conducted to determine its biological activity, its mechanism of action, and its potential uses in medicine or other fields .

properties

IUPAC Name

N-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5S2/c1-25-14-6-4-3-5-12(14)17(23)20-21-18(24)16(28-19(21)27)10-11-7-8-13(22)15(9-11)26-2/h3-10,22H,1-2H3,(H,20,23)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEGRKCLDEOILOG-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NN2C(=O)C(=CC3=CC(=C(C=C3)O)OC)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C(=O)NN2C(=O)/C(=C\C3=CC(=C(C=C3)O)OC)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methoxybenzamide

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